molecular formula C16H18O3 B11853686 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol

Cat. No.: B11853686
M. Wt: 258.31 g/mol
InChI Key: LUHRSAPPBZWMFV-SNAWJCMRSA-N
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Description

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a naphthalene-derived compound featuring a butenol chain substituted at the 2-position of a 6,7-dimethoxynaphthalene scaffold. This compound is structurally notable for its conjugated double bond in the butenol chain, which may contribute to its stability and intermolecular interactions in crystalline or solution phases .

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(E)-4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol

InChI

InChI=1S/C16H18O3/c1-11(17)4-5-12-6-7-13-9-15(18-2)16(19-3)10-14(13)8-12/h4-11,17H,1-3H3/b5-4+

InChI Key

LUHRSAPPBZWMFV-SNAWJCMRSA-N

Isomeric SMILES

CC(/C=C/C1=CC2=CC(=C(C=C2C=C1)OC)OC)O

Canonical SMILES

CC(C=CC1=CC2=CC(=C(C=C2C=C1)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6,7-dimethoxynaphthalene with appropriate reagents to introduce the butenol side chain. One common method includes the use of a Grignard reagent, such as but-3-en-2-yl magnesium bromide, which reacts with 6,7-dimethoxynaphthalene under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.

    Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated alcohols

    Substitution: Formation of various substituted naphthalenes

Scientific Research Applications

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the butenol side chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol can be contextualized against related compounds, including naphthalene derivatives, ionols, and tetrahydronaphthalenols. Below is a comparative analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name Molecular Structure Key Substituents Synthesis Method Biological Activity/Applications References
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol Naphthalene ring with 6,7-dimethoxy groups; butenol chain at C2 -OCH₃ (positions 6,7) Likely via condensation or Friedel-Crafts acylation (analogous to P₂O₅-MsOH) Potential pharmacological activity (unconfirmed)
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Naphthalene at C4; cyclohexene ring with ester and aryl groups -COOEt, -aryl Sodium ethoxide-mediated condensation of ethyl acetoacetate and arylprop-2-en-1-ones Synthetic intermediates for polycyclic systems
alpha-Ionol (4-(2,6,6-Trimethyl-2-cyclohexenyl)but-3-en-2-ol) Cyclohexenyl group with 2,6,6-trimethyl substitution; butenol chain -CH₃ (positions 2,6,6) Terpenoid-derived synthesis (e.g., oxidation of α-ionone) Fragrance industry; flavoring agent
beta-Ionol (4-(2,2,6-Trimethyl-1-cyclohexenyl)but-3-en-2-ol) Cyclohexenyl group with 2,2,6-trimethyl substitution; butenol chain -CH₃ (positions 2,2,6) Similar to alpha-ionol, derived from β-ionone Cosmetic additives; aroma compounds
1-[(2Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-en-1-yl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol Tetrahydronaphthalene core with 6,7-dimethoxy and phenolic substituents -OCH₃ (6,7), -OH (phenolic) Multi-step condensation and reduction Investigated for estrogenic or antioxidant activity
6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol Tetrahydronaphthalene with amino-methoxyphenyl substitution -NH₂, -OCH₃ (position 4) Palladium-catalyzed coupling or reductive amination Potential CNS-targeted therapeutic agent

Key Observations

Structural Divergence: The target compound’s 6,7-dimethoxynaphthalene moiety distinguishes it from ionols (cyclohexenyl-based) and tetrahydronaphthalenols (partially saturated cores). Substituent Effects: The electron-donating methoxy groups in 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol may enhance solubility and stabilize charge-transfer interactions, unlike the nonpolar methyl groups in ionols .

Synthetic Pathways: While ionols are synthesized via terpenoid pathways, the target compound’s synthesis likely parallels methods for dimethoxynaphthalene derivatives, such as acid-catalyzed condensation (e.g., P₂O₅-MsOH) . Ethyl 4-(naphthalen-2-yl) analogs, in contrast, employ base-mediated cyclization .

Biological Relevance: Tetrahydronaphthalenols (e.g., ) exhibit documented pharmacological activity (e.g., estrogen modulation), suggesting that the target compound’s dimethoxy-substituted naphthalene core may similarly interact with biological targets, though empirical data are lacking.

Biological Activity

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is characterized by a naphthalene moiety substituted with methoxy groups and a butenol side chain. Its chemical structure can be represented as follows:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_3

Antioxidant Activity

Research indicates that 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Assay IC50 (µg/mL)
DPPH Radical Scavenging54.0
Reducing Power Activity249,316

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains.

Microorganism Inhibition Zone Diameter (mm)
Bacillus cereus23.33
Staphylococcus pyogenes22.33
Pseudomonas aeruginosa23.00
Klebsiella pneumoniae22.66

These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol can inhibit NF-kB phosphorylation, a key pathway in inflammation.

Model Effect
U373 MG CellsNF-kB inhibition
Wistar Albino RatsDownregulation of TNF-α and COX-2

The biological activities of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress markers.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Anti-inflammatory Mechanism : By inhibiting cytokine production and signaling pathways like NF-kB, it reduces inflammation.

Case Studies

A notable study evaluated the effects of this compound in a rat model of induced inflammation. Results indicated significant reductions in inflammatory markers and improved histopathological outcomes compared to control groups.

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